N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .
Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, are of considerable interest due to their diverse biological activities and applications in medicinal chemistry. The synthesis of these compounds often involves the cyclization of amino derivatives with various reagents to form novel heterocyclic frameworks. For instance, studies have shown efficient methods for synthesizing azolo[1,5-α]pyrimidines, demonstrating the versatility of these compounds in generating a wide range of heterocyclic structures with potential therapeutic applications (Eljazi I. Al-Afaleq, 2000).
Biological Activities and Applications
Research has been conducted to explore the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, indicating the compound's relevance in developing new antimicrobial agents. These studies involve synthesizing and evaluating the compounds for their biological activities against selected microorganisms and insects, showing promise in the search for new treatments and pesticides (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Structural and Mechanistic Studies
The compound's structural characteristics, such as the presence of a pyrazolo[1,5-a]pyrimidine core, enable the exploration of its interactions at the molecular level. Crystallographic studies provide insights into the molecule's conformation and how it may interact with biological targets. For example, the synthesis and crystal structure analysis of related heterocyclic compounds help in understanding the structural basis of their biological activities and could guide the design of more potent derivatives (H. Repich, S. Orysyk, Pavlo Savytskyi, V. Pekhnyo, 2017).
Antitumor and Antimicrobial Potential
Investigations into the antiproliferative and antimicrobial activities of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, which share structural similarities with the compound of interest, reveal significant potential in cancer research and the development of new antimicrobial agents. These studies assess the compounds' efficacy against cancer cell lines and microbial pathogens, contributing to the discovery of new therapeutic agents (Hoda Atapour-Mashhad et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Similar compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel inhibitors of cyclin-dependent kinase 2 (cdk2) .
Mode of Action
The exact mode of action of This compound Similar compounds have shown to inhibit cdk2, a kinase responsible for phosphorylation of key components for cell proliferation . The inhibition of CDK2 can lead to the arrest of cell cycle progression, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The biochemical pathways affected by This compound Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to the arrest of cell cycle progression and the induction of apoptosis .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant cytotoxic activities against various cancer cell lines . These compounds have also shown to induce apoptosis within cancer cells .
Properties
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4/c1-14-12-19(23-13-16-8-4-3-5-9-16)26-21(24-14)20(15(2)25-26)17-10-6-7-11-18(17)22/h3-12,23H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLYQYXHLIIKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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